molecular formula C8H10BrNS B13544241 (2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine

(2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine

Cat. No.: B13544241
M. Wt: 232.14 g/mol
InChI Key: APXHCHCKIOXMBP-UHFFFAOYSA-N
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Description

(2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine (CAS 1157139-57-5) is a high-value chemical building block in medicinal chemistry and neuroscience research. This compound features a bromothiophene scaffold linked to a conformationally rigid cyclopropanemethylamine group. The bromine atom on the thiophene ring provides a versatile handle for further structural elaboration via cross-coupling reactions, allowing researchers to generate a diverse array of analogs for structure-activity relationship (SAR) studies . The primary research application of this compound and its analogs lies in the development of novel therapeutics for central nervous system (CNS) disorders. Specifically, cyclopropanamine compounds have been investigated as Lysine-Specific Demethylase 1 (LSD1) inhibitors, a promising target for treating neurodegenerative diseases and neurodevelopmental conditions . Research indicates significant potential in models of Alzheimer's disease, Huntington's disease, Parkinson's disease, and other cognitive disorders . This compound is offered for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage its unique structure to explore new pathways in drug discovery, particularly in designing potent and selective enzyme inhibitors.

Properties

Molecular Formula

C8H10BrNS

Molecular Weight

232.14 g/mol

IUPAC Name

[2-(5-bromothiophen-2-yl)cyclopropyl]methanamine

InChI

InChI=1S/C8H10BrNS/c9-8-2-1-7(11-8)6-3-5(6)4-10/h1-2,5-6H,3-4,10H2

InChI Key

APXHCHCKIOXMBP-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC=C(S2)Br)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the bromothiophene group. One common method involves the reaction of cyclopropylamine with 5-bromothiophene-2-carbaldehyde under reductive amination conditions. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

(2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromothiophene moiety to a thiophene group.

    Substitution: The bromine atom in the bromothiophene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological targets is beneficial.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl group may also play a role in the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Substituted Cyclopropylmethylamines Targeting Serotonin Receptors

Several cyclopropylmethylamine derivatives have been developed as functionally selective serotonin 2C (5-HT2C) receptor modulators. Key comparisons include:

Compound Substituent Molecular Formula Molecular Weight Key Features
(2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine 5-Bromo-thiophen-2-yl C₈H₉BrNS ~230.08 (free base) Bromine enhances lipophilicity; thiophene provides π-π stacking potential .
Compound 35 () 5-Fluoro-2-methoxyphenyl C₁₉H₂₃FNO₂ 316.17 Fluorine and methoxy groups modulate electronic effects; selective 5-HT2C binding .
Compound (+)-20 () 5-Fluoro-2-methoxyphenyl + 3-methoxybenzyl C₁₉H₂₃FNO₂ 316.17 Chiral centers influence receptor selectivity; methoxy groups enhance solubility .
(2-(5-Chloro-dihydrobenzofuran-7-yl)cyclopropyl)methanamine () 5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl C₁₃H₁₆ClNO 249.73 Bulky dihydrobenzofuran increases steric hindrance; chlorine improves metabolic stability .

Key Differences :

  • Aromatic Systems : Thiophene (target) vs. phenyl or dihydrobenzofuran (analogs) affects π-π stacking and binding pocket compatibility .
  • Stereochemistry : Chiral analogs (e.g., (+)-20) show enantiomer-specific activity, whereas the racemic target compound may exhibit mixed pharmacology .

Cyclopropane Derivatives as Kinase Inhibitors

Cyclopropane-containing compounds are also explored as kinase inhibitors. Notable examples include:

Compound Substituent Molecular Formula Molecular Weight Target
Compound 12 () 2,4-Difluorophenyl + trifluoromethylphenoxy C₂₀H₁₇F₅N₂O 396.36 ALK inhibitor; fluorine atoms enhance binding to hydrophobic kinase pockets .
Compound 40 () 2,4-Difluorophenyl + pyrazolylphenoxy C₂₁H₁₉F₅N₂O 422.39 Similar to Compound 12 but with pyrazole for hydrogen bonding .

Comparison with Target Compound :

  • Substituent Bulk: The target compound’s thiophene is less bulky than trifluoromethylphenoxy groups in kinase inhibitors, suggesting divergent target profiles .
  • Halogen Effects : Bromine (target) vs. fluorine (kinase inhibitors) impacts both electronic properties and steric interactions .

Structural Analogues with Heteroaromatic Systems

Substitution of thiophene with other heterocycles alters physicochemical properties:

Compound Heterocycle Molecular Formula Molecular Weight Key Features
5-Bromo-N-cyclopropylbenzo[b]thiophene-2-methanamine () Benzo[b]thiophene C₁₂H₁₂BrNS 282.20 Extended aromatic system increases hydrophobicity; potential for enhanced CNS penetration .
(R)-(5-Bromo-4-methylpyridin-2-yl)(cyclopropyl)methanamine () Pyridine C₁₀H₁₃BrN₂ 241.13 Pyridine’s basic nitrogen may improve solubility but reduce blood-brain barrier permeability .

Key Insights :

  • Aromatic Extension : Benzo[b]thiophene () adds rigidity and lipophilicity compared to the target’s simpler thiophene .
  • Nitrogen Heterocycles : Pyridine-containing analogs () introduce hydrogen-bonding capabilities absent in the thiophene-based target .

Biological Activity

The compound (2-(5-bromothiophen-2-yl)cyclopropyl)methanamine is a derivative of bromothiophene and cyclopropyl amine, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neurological effects based on diverse research findings.

Antimicrobial Activity

Recent studies have indicated that derivatives of 5-bromothiophene exhibit significant antimicrobial properties. For instance, compounds derived from this compound have been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Bromothiophene Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µM
Compound BEscherichia coli16 µM
Compound CBacillus subtilis4 µM

These results suggest that the presence of the bromothiophene moiety enhances the antibacterial potency of these compounds, making them potential candidates for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that certain derivatives can inhibit the proliferation of cancer cells, particularly prostate carcinoma and melanoma cells.

Case Study: In Vitro Evaluation

In a study evaluating various derivatives, it was found that compounds with the bromothiophene structure showed selective cytotoxicity towards cancer cells while sparing normal fibroblast cells. The most promising compounds demonstrated IC50 values in the micromolar range against prostate carcinoma cells.

Table 2: Anticancer Activity of Bromothiophene Derivatives

Compound NameCancer Cell LineIC50 Value (µM)
Compound DProstate Carcinoma10.40 ± 1.35
Compound EMelanoma19.77 ± 1.86

This selectivity highlights the potential for these compounds in targeted cancer therapies, reducing adverse effects associated with conventional treatments .

Neurological Effects

The compound's interaction with neurotransmitter systems has also been a focus of research. Preliminary findings suggest that this compound may act as an acetylcholinesterase inhibitor, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease.

Acetylcholinesterase (AChE) plays a crucial role in cholinergic signaling by degrading acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive functions. The compound's ability to inhibit AChE was assessed using enzyme assays, revealing promising Ki values in the nanomolar range.

Table 3: AChE Inhibition by Bromothiophene Derivatives

Compound NameKi Value (nM)
Compound F12.38 ± 0.25
Compound G18.76 ± 4.97

These findings support the hypothesis that derivatives of this compound may have therapeutic applications in treating cognitive disorders .

Q & A

Q. What are the standard synthetic routes for (2-(5-Bromothiophen-2-yl)cyclopropyl)methanamine?

The synthesis typically involves cyclopropanation of a bromothiophene precursor followed by functionalization of the amine group. For example, cyclopropane rings can be formed via [2+1] cycloaddition using diazomethane or transition-metal-catalyzed methods . The amine group is often introduced via reductive amination or protection/deprotection strategies, such as using tert-butyl carbamate (Boc) protection followed by HCl-mediated deprotection in diethyl ether (yielding hydrochloride salts) . Key steps include chiral resolution via RegisPack columns to isolate enantiomers with >99% stereochemical purity .

Q. How is the compound characterized structurally and chemically?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are critical for confirming cyclopropane geometry and substituent positions. For instance, cyclopropane protons appear as distinct multiplets (δ 0.8–2.5 ppm), while bromothiophene protons resonate downfield (δ 6.8–7.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Used to verify molecular weight (e.g., [M+H]+ peaks matching calculated values within ±0.003 Da) .
  • Polarimetry: Enantiomeric purity is confirmed via specific rotation measurements (e.g., [α]D20[α]_D^{20} values like +10.0° in D2_2O) .

Q. What purification methods are optimal for this compound?

Flash chromatography (silica gel, hexane/ethyl acetate gradients) is standard for intermediates. Final products are often recrystallized from ethanol/diethyl ether or purified via reverse-phase HPLC . Hydrochloride salts are isolated by precipitation in ether and vacuum drying .

Advanced Research Questions

Q. How can stereochemical discrepancies in cyclopropane derivatives be resolved?

Conflicting NOESY or X-ray data may arise from unexpected ring puckering or substituent strain. Use SHELXL for crystallographic refinement, leveraging constraints for cyclopropane C–C bond lengths (1.54 Å) and angles (60°) . For solution-phase conflicts, compare experimental 1^1H NMR coupling constants (JtransJ_{trans} ≈ 4–6 Hz; JcisJ_{cis} ≈ 8–10 Hz) with DFT-calculated values .

Q. What strategies improve functional selectivity for serotonin receptors (e.g., 5-HT2C_{2C} vs. 5-HT2A_{2A})?

  • Substituent Tuning: Electron-withdrawing groups (e.g., 5-bromo on thiophene) enhance 5-HT2C_{2C} affinity by 3–5 fold compared to unsubstituted analogs .
  • Molecular Dynamics (MD) Simulations: Identify key receptor-ligand interactions (e.g., hydrogen bonding with Ser3.36 or π-π stacking with Phe6.52) .
  • Functional Assays: Measure β-arrestin recruitment (5-HT2C_{2C} bias) vs. calcium flux (5-HT2A_{2A} activity) in HEK293 cells .

Q. How can synthetic yields be optimized for cyclopropane intermediates?

  • Catalyst Screening: Rh2_2(OAc)4_4 improves cyclopropanation efficiency (38–50% yield) over Cu-based catalysts .
  • Temperature Control: Reactions at 0°C minimize side products (e.g., ring-opening) during diazomethane addition .
  • Protection Strategies: Boc-protected amines reduce side reactions during cyclopropanation .

Data Analysis and Contradictions

Q. How to address inconsistencies in biological activity across analogs?

Contradictions may arise from divergent functional group orientations. For example, N-substitution with 2-methoxybenzyl enhances 5-HT2C_{2C} selectivity, while quinoline derivatives show off-target activity . Use dose-response curves (pEC50_{50} values) and Schild analysis to differentiate binding vs. functional efficacy .

Q. Why do crystallographic and solution-phase structures differ for cyclopropane derivatives?

Crystal packing forces can distort cyclopropane geometry. Validate with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π contacts) . In solution, use 1^1H-1^1H NOESY to detect through-space correlations between cyclopropane and aromatic protons .

Methodological Resources

  • SHELX Suite : For crystallographic refinement of high-resolution or twinned data .
  • General Synthetic Protocols : NaBH(OAc)3_3-mediated reductive amination (DCE, 25°C) for N-alkylation .
  • Chiral Resolution : RegisPack columns (4.6 × 250 mm, 5 µm) with hexane/isopropanol (90:10) mobile phase .

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